molecular formula C13H14ClN3O5 B12494723 1-(5-chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(5-chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12494723
M. Wt: 327.72 g/mol
InChI Key: XVANLIIYFJNSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(5-chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the chloro and methoxy groups: These functional groups are usually introduced through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(5-Chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1,2,3-triazole-4-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-(5-chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(5-Chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives such as:

  • 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(3,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity. The presence of the methoxymethyl group in 1-(5-chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1,2,3-triazole-4-carboxylic acid may confer unique properties, such as increased solubility or enhanced biological activity.

Properties

Molecular Formula

C13H14ClN3O5

Molecular Weight

327.72 g/mol

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C13H14ClN3O5/c1-20-6-9-12(13(18)19)15-16-17(9)8-4-7(14)10(21-2)5-11(8)22-3/h4-5H,6H2,1-3H3,(H,18,19)

InChI Key

XVANLIIYFJNSTB-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.